Dotinurad, chemically named as (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazol-3-yl)methanone, is a novel selective urate reabsorption inhibitor (SURI) [, , ]. It functions as a uricosuric agent, selectively inhibiting the urate (UA) reabsorption transporter URAT1 in the kidneys, leading to increased urinary excretion of uric acid [, , , , , ]. This selectivity for URAT1 makes it a valuable tool in scientific research for studying uric acid metabolism and transport mechanisms.
Dotinurad is a novel compound classified as a selective urate reabsorption inhibitor, primarily developed for the treatment of hyperuricemia and gout. It is recognized for its ability to enhance uric acid excretion, thus lowering serum uric acid levels. Dotinurad has garnered attention for its pharmacological properties and potential as a therapeutic agent in managing conditions associated with elevated uric acid levels.
Dotinurad, also known by its chemical name 2,3-dihydro-1,1-dioxo-1,2-benzothiazole derivative, is categorized under benzothiazoles. It has been synthesized through various methods that emphasize efficiency and environmental sustainability. The compound has been approved for medical use in Japan and is being explored for broader applications in clinical settings .
Two primary synthesis methods have been disclosed in patents concerning Dotinurad:
These methods highlight advancements in synthetic chemistry aimed at improving yield and minimizing environmental impact.
Dotinurad's molecular formula is CHClNOS. Its structure features a benzothiazole core modified with various functional groups that enhance its biological activity. The presence of chlorine atoms contributes to its unique pharmacological properties.
The synthesis of Dotinurad involves several key chemical reactions:
These reactions are designed to maximize yield while minimizing by-products and reaction steps .
Dotinurad functions primarily as a selective inhibitor of urate reabsorption in the kidneys. It targets specific transporters involved in uric acid reabsorption, particularly URAT1 (Urate Anion Transporter 1). By inhibiting this transporter, Dotinurad increases uric acid excretion into the urine, effectively lowering serum uric acid levels.
These properties are essential for understanding how Dotinurad behaves in biological systems and its formulation as a drug.
Dotinurad has significant applications in treating hyperuricemia and gout. Its ability to lower uric acid levels makes it a valuable option for patients who do not respond well to traditional therapies. Ongoing research aims to explore additional therapeutic uses of Dotinurad in related metabolic disorders.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3